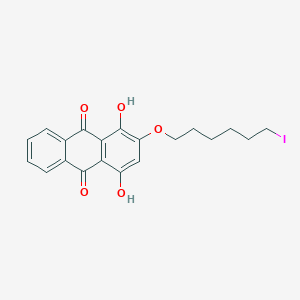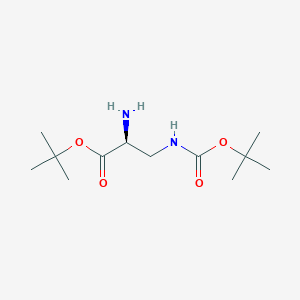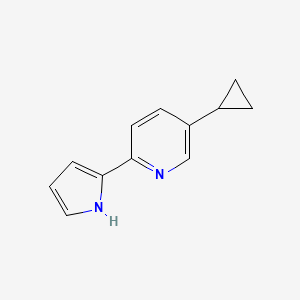
5-Cyclopropyl-2-(1H-pyrrol-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropyl-2-(1H-pyrrol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring and a cyclopropyl group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-(1H-pyrrol-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing the pyridine and pyrrole moieties. For example, the oxidation of 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine using 3-chloroperbenzoic acid in dichloromethane can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropyl-2-(1H-pyrrol-2-yl)pyridine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine or pyrrole rings.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced pyridine or pyrrole rings, and substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropyl-2-(1H-pyrrol-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-Cyclopropyl-2-(1H-pyrrol-2-yl)pyridine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through hydrogen bonding, π-π interactions, and hydrophobic interactions, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: A compound with a pyridine ring fused to a pyrimidine ring, known for its pharmacological activities.
5-Phenyl-1H-pyrrol-2-yl)pyridine: A compound with a phenyl group attached to the pyrrole ring, used in various chemical applications.
Uniqueness
5-Cyclopropyl-2-(1H-pyrrol-2-yl)pyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H12N2 |
|---|---|
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
5-cyclopropyl-2-(1H-pyrrol-2-yl)pyridine |
InChI |
InChI=1S/C12H12N2/c1-2-11(13-7-1)12-6-5-10(8-14-12)9-3-4-9/h1-2,5-9,13H,3-4H2 |
InChI-Schlüssel |
NLHIBGAAVBSRNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CN=C(C=C2)C3=CC=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-5-chlorothieno[3,2-b]thiophene](/img/structure/B13133693.png)
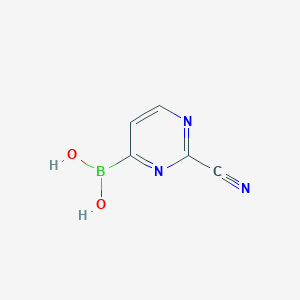

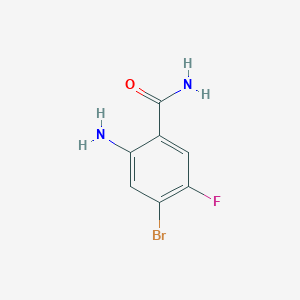

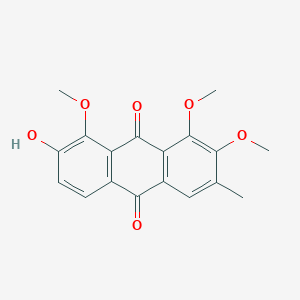
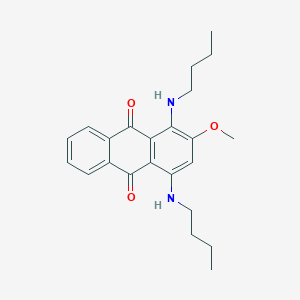
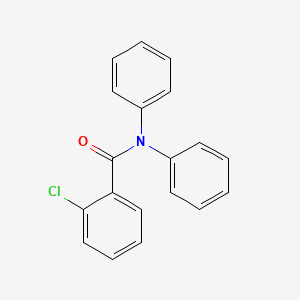
![Sodium[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13133734.png)

![5-Fluoro-2-methoxybenzo[d]thiazole](/img/structure/B13133747.png)

